molecular formula C19H20N6O2 B2416873 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034416-90-3

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2416873
CAS No.: 2034416-90-3
M. Wt: 364.409
InChI Key: UXRNXIVEQJANGQ-UHFFFAOYSA-N
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Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features a triazolopyridazine core linked to an indole moiety via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives with ethoxy-substituted pyridazines under acidic or basic conditions.

    Attachment of the Indole Moiety: The indole derivative is often introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the triazolopyridazine core.

    Formation of the Acetamide Linkage: The final step involves the acylation of the indole nitrogen with an acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine core, potentially reducing the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while reduction of the triazole ring could produce dihydrotriazole compounds.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound can be used as a probe to study various biological pathways, especially those involving triazolopyridazine and indole derivatives.

    Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to interact with various protein kinases, potentially inhibiting their activity. The indole moiety can bind to DNA or proteins, affecting their function. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
  • N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-ethyl-1H-indol-3-yl)acetamide
  • N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-2-yl)acetamide

Uniqueness

The uniqueness of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The ethoxy group on the triazolopyridazine core and the methyl group on the indole moiety provide distinct electronic and steric properties, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(1-methylindol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-3-27-19-9-8-16-21-22-17(25(16)23-19)11-20-18(26)10-13-12-24(2)15-7-5-4-6-14(13)15/h4-9,12H,3,10-11H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRNXIVEQJANGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)CC3=CN(C4=CC=CC=C43)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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